2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]ethanol |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4,6,8-10,16H,3,5,7H2,1-2H3 |
InChI Key |
DXYCSPWWSQKJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key differences among pyrazole derivatives arise from substituent modifications, as shown below:
*Calculated based on formula C₁₃H₁₆N₂OS (target compound).
Key Observations :
- The ethanol group in the target compound improves water solubility compared to acetaldehyde derivatives (e.g., ).
- Thiophen-3-yl vs.
Antimicrobial Activity
- Thiadiazole-pyrazole hybrids (e.g., 1,3,4-thiadiazole derivatives in ) demonstrated activity against E. coli and C. albicans. The presence of thiophene and pyrazole rings correlates with antimicrobial potency, suggesting the target compound may exhibit similar properties.
- Trifluoromethyl-substituted pyrazoles () often show enhanced bioactivity due to increased electronegativity and metabolic resistance, though they may suffer from reduced solubility.
Enzyme Inhibition
- Thiophen-3-yl-pyrazole derivatives (e.g., ) are reported as inhibitors of 11β-HSD1, a target in metabolic disorders. The ethanol group in the target compound could facilitate hydrogen bonding with enzyme active sites.
Stability and Commercial Availability
- Compounds like 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol () and 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde () are listed as discontinued, possibly due to synthesis challenges or instability. This underscores the importance of the ethanol group in the target compound for improved shelf life.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via a multi-step approach. First, a condensation reaction between thiophene-3-carbaldehyde and an isobutyl-substituted hydrazine derivative forms the pyrazole core. Evidence from analogous pyrazole-thiophene systems shows that KOH-mediated Claisen-Schmidt condensation in ethanol (20% v/v) is effective for forming α,β-unsaturated ketones, a critical intermediate . Cyclization with hydrazine hydrate under reflux (4–6 hours in acetic acid) completes the pyrazole ring, followed by reduction of the carbonyl group to yield the ethanol moiety. Purification typically involves recrystallization from ethanol/chloroform (4:1) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The thiophene protons resonate at δ 7.2–7.8 ppm, while the pyrazole CH groups appear as singlets near δ 6.5–7.0 .
- XRD : Single-crystal X-ray diffraction resolves the 3D structure. For related pyrazole derivatives, monoclinic systems (space group P21/c) with unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, and c ≈ 14.97 Å are typical .
- FTIR : Stretching frequencies for –OH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with dioxane to enhance solubility of intermediates, as seen in hydrazine cyclization reactions (e.g., 15 mL dioxane with 1 mL hydrazine hydrate, 100°C reflux) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For analogous pyrazoles, yields improved by 15–20% with catalytic ZnCl₂ .
- Temperature Control : Maintain reflux temperatures within ±2°C to minimize side reactions. Evidence from thiophene-pyrazole syntheses shows optimal yields at 80–85°C .
Q. What strategies are recommended for resolving contradictions in biological activity data between different studies on similar pyrazole-thiophene derivatives?
- Methodological Answer :
- Comparative Bioassays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) across studies. Variations in solvent (DMSO vs. water) and cell lines can skew results .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Contradictions often arise from impurities in recrystallized products .
- Structural Reanalysis : Re-examine disputed compounds via XRD to confirm regiochemistry. For example, thiophene substitution at C3 vs. C2 alters biological activity .
Q. What computational chemistry approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The isobutyl and thiophene groups likely occupy hydrophobic pockets, while the –OH group forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize targets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) with Gaussian09 to predict reactivity. Pyrazole-thiophene hybrids often exhibit low band gaps (~3 eV), favoring charge transfer interactions .
Methodological Tables
Table 1 : Key XRD Parameters for Structural Confirmation
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.0686 |
| b (Å) | 18.6887 |
| c (Å) | 14.9734 |
| β (°) | 91.559 |
Table 2 : Reaction Optimization Variables
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dioxane | +20% |
| Catalyst | ZnCl₂ (5 mol%) | +15% |
| Temperature | 80–85°C | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
